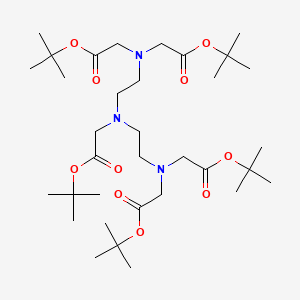
Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate
Übersicht
Beschreibung
Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate is a useful research compound. Its molecular formula is C34H63N3O10 and its molecular weight is 673.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Tetra-tert-butyl 2,2',2'',2'''-((((2-(tert-butoxy)-2-oxoethyl)-azanediyl)bis(ethane-2,1-diyl))bis(azanetriyl))tetraacetate, commonly referred to as Tetra-tert-butyl DTPA (CAS Number: 280563-33-9), is a complex organic compound notable for its potential applications in biochemistry and medicinal chemistry. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C34H63N3O10
- Molecular Weight : 673.88 g/mol
- Boiling Point : Approximately 643.5 °C
- Density : 1.071 g/cm³
- pKa : 4.98
Biological Activity Overview
Tetra-tert-butyl DTPA exhibits a range of biological activities that are primarily attributed to its ability to chelate metal ions and interact with biological macromolecules. The compound's structure allows it to form stable complexes with various metal ions, which can influence biochemical pathways.
- Metal Chelation : The compound's chelating properties enable it to bind metal ions, potentially modulating enzymatic activities and influencing cellular signaling pathways.
- Interaction with Biomolecules : Studies have shown that Tetra-tert-butyl DTPA can interact with proteins and nucleic acids, affecting their structure and function.
In Vitro Studies
Research has demonstrated that Tetra-tert-butyl DTPA can inhibit certain enzymes involved in metabolic processes. For instance:
- Enzyme Inhibition : A study indicated that the compound inhibited the activity of metalloproteinases, which are crucial for tissue remodeling and repair .
- Cell Proliferation : In cell culture experiments, Tetra-tert-butyl DTPA showed potential in reducing the proliferation of cancer cell lines by inducing apoptosis through metal ion depletion .
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and therapeutic potential of Tetra-tert-butyl DTPA:
- Toxicology Assessments : Toxicological evaluations revealed that while the compound is generally well-tolerated at low doses, higher concentrations may lead to hepatotoxicity .
- Therapeutic Applications : Preliminary findings suggest that Tetra-tert-butyl DTPA may have applications in treating conditions related to metal toxicity or overload, such as hemochromatosis .
Case Studies
- Case Study on Metal Ion Interaction :
- Cancer Research :
Eigenschaften
IUPAC Name |
tert-butyl 2-[bis[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63N3O10/c1-30(2,3)43-25(38)20-35(16-18-36(21-26(39)44-31(4,5)6)22-27(40)45-32(7,8)9)17-19-37(23-28(41)46-33(10,11)12)24-29(42)47-34(13,14)15/h16-24H2,1-15H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPKEOZUDLUWJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















